

Application Notes and Protocols for Protein Labeling with I-Peg6-OH

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Compound of Interest

Compound Name: *I-Peg6-OH*

Cat. No.: *B3100194*

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Introduction

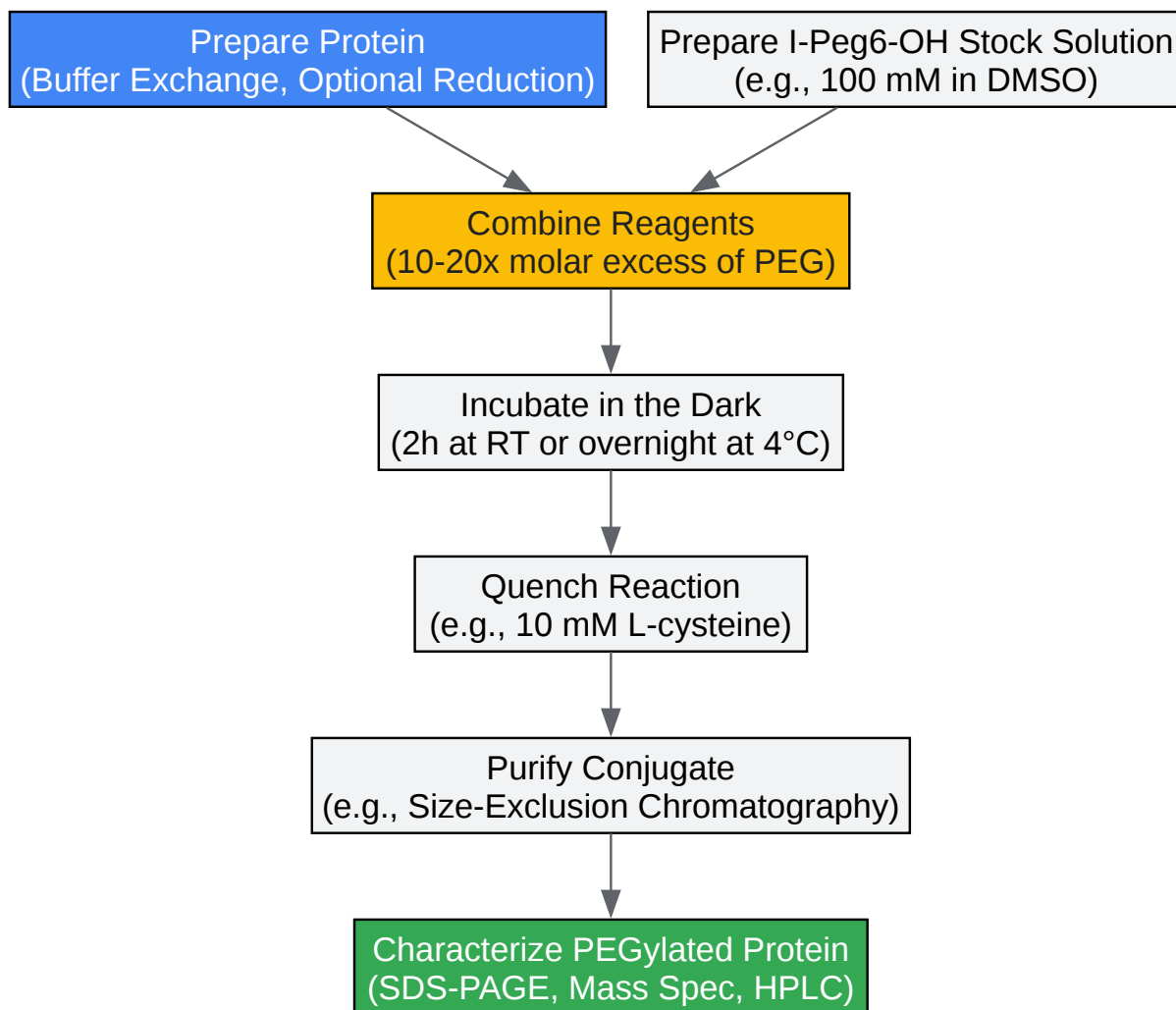
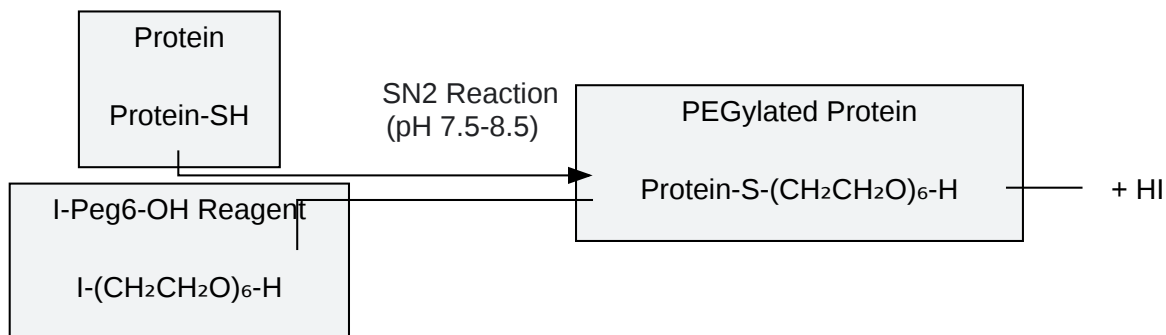
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. Benefits of PEGylation include an increased hydrodynamic size, which can reduce renal clearance and extend the in vivo half-life, as well as shielding of protein surfaces, which can decrease immunogenicity and susceptibility to proteolytic degradation.

I-Peg6-OH (2-[2-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol) is a discrete-length PEGylation reagent designed for the site-specific modification of proteins. It features a hexaethylene glycol (PEG6) spacer, a terminal hydroxyl group for solubility, and a reactive iodo group. The iodo group enables highly specific and efficient covalent labeling of sulfhydryl groups, primarily found on cysteine residues, through a nucleophilic substitution reaction. This specificity allows for precise control over the site of PEGylation, which is crucial for preserving the protein's biological activity.

These application notes provide a comprehensive, step-by-step guide to labeling proteins with **I-Peg6-OH**, including protocols for the labeling reaction, purification of the conjugate, and characterization of the final product.

Principle of the Reaction

The labeling of proteins with **I-Peg6-OH** is based on the S-alkylation of a free sulfhydryl group on a cysteine residue by the iodo-activated PEG reagent. The reaction is a bimolecular nucleophilic substitution (SN2) where the thiolate anion (S^-) of a cysteine residue acts as the nucleophile, attacking the electrophilic carbon atom attached to the iodine. This results in the displacement of iodide as a leaving group and the formation of a stable and irreversible thioether bond between the protein and the PEG chain. The reaction is most efficient at a slightly alkaline pH (7.5-8.5), which promotes the deprotonation of the cysteine's thiol group to the more reactive thiolate anion.



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- To cite this document: BenchChem. [Application Notes and Protocols for Protein Labeling with I-Peg6-OH]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3100194#step-by-step-guide-to-protein-labeling-with-i-peg6-oh]

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